N,N-Diethylbenzenesulfonamide

Vue d'ensemble

Description

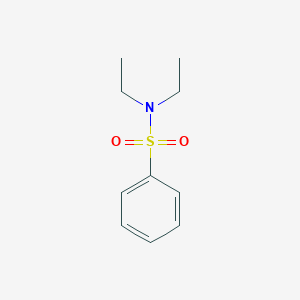

N,N-Diethylbenzenesulfonamide is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.30 g/mol . The IUPAC name for this compound is N,N-diethylbenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of N,N-Diethylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group, which in turn is attached to two ethyl groups . The InChI code for this compound is InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

N,N-Diethylbenzenesulfonamide has a density of 1.1±0.1 g/cm³ . Its boiling point is 314.6±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.6±3.0 kJ/mol . The flash point is 144.0±23.2 °C . The compound has a molar refractivity of 58.0±0.4 cm³ . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Applications De Recherche Scientifique

Antibacterial Activity

N,N-Diethylbenzenesulfonamide: exhibits antibacterial properties, which are crucial in the development of new antimicrobial agents. Its structure allows it to interfere with bacterial growth and reproduction, making it a valuable compound in treating bacterial infections .

Anti-Carbonic Anhydrase Activity

This compound has shown effectiveness in inhibiting carbonic anhydrase, an enzyme that plays a significant role in regulating pH and fluid balance in various tissues. This inhibition is beneficial in treating conditions like glaucoma, where decreased fluid production in the eye can lower intraocular pressure .

Anti-Dihydropteroate Synthetase Activity

N,N-Diethylbenzenesulfonamide: can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition is a mechanism by which it exerts its antibacterial effects, particularly in the treatment of infections like toxoplasmosis when used in combination with other drugs .

Treatment of Metabolic Disorders

Research indicates that sulfonamide derivatives, including N,N-Diethylbenzenesulfonamide , may play a role in treating metabolic disorders. Their ability to modulate enzyme activity can be harnessed to correct metabolic imbalances, such as in cases of hypoglycemia or thyroiditis .

Development of Antiproliferative Agents

The compound’s ability to affect the pH regulation in tumor cells makes it a candidate for the development of antiproliferative agents. By targeting specific enzymes overexpressed in solid tumors, such as carbonic anhydrase IX, it can contribute to cancer therapy research .

Synthesis of Polymers

N,N-Diethylbenzenesulfonamide: serves as a precursor in the synthesis of polymers. Its structural properties allow for the creation of novel polymeric materials with potential applications in various industries, including biotechnology and materials science .

Mécanisme D'action

Target of Action

N,N-Diethylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary target of N,N-Diethylbenzenesulfonamide is the bacterial enzyme DNA gyrase . This enzyme plays a crucial role in DNA replication, making it an essential component for bacterial survival and reproduction .

Mode of Action

N,N-Diethylbenzenesulfonamide interacts with its target, DNA gyrase, by inhibiting its activity . DNA gyrase is responsible for introducing negative supercoils into DNA, which is necessary for the DNA to unwind and replicate . By inhibiting this enzyme, N,N-Diethylbenzenesulfonamide prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from properly replicating their DNA, which is necessary for their growth and reproduction . As a result, the bacterial population is unable to increase, and the infection is controlled .

Pharmacokinetics

The pharmacokinetics of N,N-Diethylbenzenesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The primary result of N,N-Diethylbenzenesulfonamide’s action is the inhibition of bacterial growth and proliferation . By preventing the bacteria from replicating their DNA, the compound effectively controls the bacterial population and helps to manage the infection .

Safety and Hazards

N,N-Diethylbenzenesulfonamide should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided, and non-sparking tools should be used . In case of inhalation, the victim should be moved into fresh air . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Propriétés

IUPAC Name |

N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIFUJULXRFHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075120 | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylbenzenesulfonamide | |

CAS RN |

1709-50-8 | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6LR4L2AD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(tert-butyl)-N,N-diethylbenzenesulfonamide interact with bacterial DNA gyrase and what are the downstream effects?

A1: 4-(tert-butyl)-N,N-diethylbenzenesulfonamide belongs to the sulfonamide class of compounds known to exhibit antibacterial activity by targeting bacterial DNA gyrase. [] While the specific interaction mechanism of this particular derivative hasn't been fully elucidated in the provided research, sulfonamides generally act by mimicking the natural substrate of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. [] Inhibiting DNA gyrase disrupts bacterial DNA replication and repair, ultimately leading to bacterial cell death. []

Q2: What insights do computational studies provide into the activity of N,N-diethylbenzenesulfonamide derivatives?

A2: Molecular docking studies have been employed to investigate the interaction of heterocyclic compounds containing the N,N-diethylbenzenesulfonamide moiety with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] These studies revealed that specific structural features within these compounds could potentially enhance their inhibitory activity against COX-2, suggesting their potential as anti-inflammatory agents. [] This highlights the role of computational chemistry in guiding the design and optimization of novel therapeutics.

Q3: What are the potential applications of polymers incorporating the N,N-diethylbenzenesulfonamide group?

A3: Research has explored the development of novel conducting polymers incorporating the N,N-diethylbenzenesulfonamide group. [] These polymers exhibit a unique property: they can undergo selective cleavage of the sulfur-nitrogen bond (S–N) under electrochemical conditions in both aqueous and non-aqueous media. [] This electrochemical behavior opens up potential applications in various fields, such as the development of redox-active materials, sensors, and electrochemically controlled drug delivery systems. Further research is necessary to fully realize these potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)